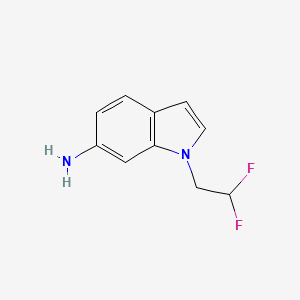

1-(2,2-Difluoroethyl)-1H-indol-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10F2N2 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

1-(2,2-difluoroethyl)indol-6-amine |

InChI |

InChI=1S/C10H10F2N2/c11-10(12)6-14-4-3-7-1-2-8(13)5-9(7)14/h1-5,10H,6,13H2 |

InChI Key |

ZSJOIZJYIDESEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC(F)F)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 2,2 Difluoroethyl 1h Indol 6 Amine

Reactivity of the Indole (B1671886) Nitrogen (N1) and Associated Difluoroethyl Group

The N-difluoroethyl group is generally considered a stable substituent under many synthetic conditions. The carbon-fluorine bond is strong, rendering the difluoroethyl moiety resistant to cleavage. However, the stability of N-difluoroalkyl indoles can be compromised under certain conditions, particularly in the presence of strong acids. researchgate.net Autocatalytic decomposition of some N-difluoromethyl indoles has been observed, especially during storage or purification on silica (B1680970) gel, which can be mitigated by the addition of a base like triethylamine. researchgate.net While direct studies on 1-(2,2-difluoroethyl)-1H-indol-6-amine are not prevalent, it is reasonable to infer that similar precautions may be necessary to prevent potential degradation of the N-difluoroethyl group under acidic conditions.

| Moiety | Bond Type | General Stability | Potential Lability Conditions |

| N-Difluoroethyl | C-F | High | Strong Acid |

| N-Difluoroethyl | C-N (indole) | Moderate | Strongly acidic or basic conditions |

This table provides a generalized overview of the stability of the N-difluoroethyl moiety based on known chemical principles.

The presence of two fluorine atoms on the ethyl group at the N1 position exerts a significant electron-withdrawing effect on the indole ring system. Fluorine is the most electronegative element, and its presence polarizes the C-F bonds, leading to a partial positive charge on the adjacent carbon atom. This inductive effect is transmitted through the nitrogen atom to the indole ring.

The introduction of an electron-withdrawing group at the N1 position generally decreases the electron density of the indole nucleus, thereby reducing its nucleophilicity. nih.gov This deactivation would be most pronounced at the C3 position, which is the most common site of electrophilic attack on the indole ring. Consequently, electrophilic aromatic substitution reactions on the indole core of this compound would be expected to proceed more slowly compared to unsubstituted indole or indoles bearing electron-donating groups at the N1 position.

| Substituent Position | Group | Electronic Effect | Impact on Indole Ring |

| N1 | 2,2-Difluoroethyl | Electron-withdrawing (inductive) | Decreased nucleophilicity |

| C6 | Amino | Electron-donating (resonance) | Increased nucleophilicity |

This table summarizes the expected electronic effects of the key substituents on the indole ring of this compound.

Reactivity of the C6-Amino Functionality

The amino group at the C6 position is a strong activating group, donating electron density to the aromatic ring through resonance. This effect counteracts the deactivating influence of the N-difluoroethyl group to some extent and significantly directs the regioselectivity of further reactions.

The C6-amino group readily participates in electrophilic substitution reactions. Due to its electron-donating nature, it activates the indole ring towards electrophiles, primarily at the positions ortho and para to itself. In the context of the indole ring system, this would enhance the reactivity of the C5 and C7 positions.

The amino group itself is nucleophilic and can react with a variety of electrophiles. Common reactions include alkylation, arylation, and the formation of amides and sulfonamides. These transformations provide a versatile handle for further functionalization of the molecule.

The 6-amino group is a key site for the introduction of diverse functionalities, allowing for the synthesis of a wide array of derivatives with potentially novel properties.

Acylation: The reaction of the 6-amino group with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This transformation is typically high-yielding and can be used to introduce a variety of acyl groups. The resulting amide is less activating than the parent amine, which can be useful in controlling the regioselectivity of subsequent electrophilic substitution reactions on the indole ring.

Sulfonylation: Similarly, the 6-amino group can be readily converted to a sulfonamide by reaction with a sulfonyl chloride in the presence of a base like pyridine. This reaction is also generally efficient and provides a stable derivative. The sulfonamide group is a strong electron-withdrawing group, which would further modulate the electronic properties of the indole ring.

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl chloride | Amide (-NHC(O)CH₃) |

| Acylation | Benzoyl chloride | Amide (-NHC(O)Ph) |

| Sulfonylation | Methanesulfonyl chloride | Sulfonamide (-NHSO₂CH₃) |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide (-NHSO₂C₆H₄CH₃) |

This table illustrates common acylation and sulfonylation reactions that can be performed on the 6-amino group of this compound.

Advanced Derivatization Strategies for the 6-Amine Group

Alkylation and Silylation of the Amine Functionality

The primary amine group at the C6 position of this compound is a key site for synthetic modification through alkylation and silylation reactions. These transformations are fundamental for introducing a variety of substituents, thereby altering the molecule's steric and electronic properties.

Alkylation: The amine functionality can undergo N-alkylation through reactions with alkyl halides or via reductive amination with aldehydes and ketones. Formamide acetals, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), also serve as effective alkylating agents for aromatic amines, leading to the formation of N,N-dimethylformamidine derivatives. researchgate.net These reactions typically require base catalysis to deprotonate the amine, enhancing its nucleophilicity.

Silylation: Silylation of the amine group serves primarily as a protection strategy during subsequent synthetic steps. Reagents like triisopropylsilyl chloride (TIPSCl) are commonly employed to introduce a bulky silyl (B83357) group. This protection is crucial to prevent undesired side reactions at the amine site, for instance, during electrophilic substitution on the indole core. dundee.ac.uk The silyl group can be readily removed under specific conditions, such as with fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF), regenerating the amine functionality. dundee.ac.uk

The table below summarizes typical conditions for these transformations, extrapolated from general procedures for aminoindoles.

| Transformation | Reagent Example | Conditions | Product Type |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkylamine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Acid catalyst, Solvent (e.g., MeOH) | N-Alkylamine |

| Formylation | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Heat, Microwave irradiation | N,N-dimethylformamidine |

| Silylation | Triisopropylsilyl chloride (TIPSCl) | Base (e.g., Et₃N), Solvent (e.g., DCM) | N-Silylamine |

Formation of Isoindole Derivatives via OPA Reactions

The primary amine at the C6 position readily reacts with ortho-phthalaldehyde (OPA) in the presence of a thiol-containing compound to form highly fluorescent isoindole derivatives. researchgate.netatamanchemicals.comatamankimya.com This reaction is a cornerstone of analytical chemistry for the sensitive detection of primary amines. researchgate.net

The mechanism, often referred to as the Sternson-Wong mechanism, involves the initial rapid reaction of the primary amine with one of the aldehyde groups of OPA to form a Schiff base intermediate. escholarship.org This is followed by the nucleophilic attack of the thiol (e.g., 2-mercaptoethanol) on the imine, which facilitates an intramolecular cyclization involving the second aldehyde group, ultimately leading to the formation of a stable, fluorescent 1-alkylthio-2-substituted isoindole. escholarship.orgnih.gov The reaction is typically carried out in a buffered aqueous solution at a pH above the isoelectric point of the amine. atamanchemicals.com The resulting fluorophore allows for quantitative analysis via fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with a fluorescence detector. researchgate.netatamankimya.com The stability of these isoindole derivatives can be a concern, but can be enhanced through various strategies, such as inclusion in cyclodextrin (B1172386) complexes. nih.gov

Reactivity of the Indole Ring System

The indole core of this compound is an electron-rich aromatic system, making it susceptible to a variety of reactions, particularly electrophilic attack. The substituents at the N1 and C6 positions significantly influence the regioselectivity and rate of these transformations.

Electrophilic Aromatic Substitution on the Indole Core

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of the indole nucleus. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via attack of the π-electron system on an electrophile, forming a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring system. masterorganicchemistry.com

Regioselectivity at C2, C3, and the Benzene (B151609) Ring Positions

The regiochemical outcome of electrophilic substitution on the indole ring is highly predictable. For most indoles, the C3 position is the most nucleophilic and kinetically favored site of attack. nih.govstackexchange.com This preference is attributed to the formation of a more stable cationic intermediate where the positive charge is delocalized without disrupting the aromaticity of the fused benzene ring. stackexchange.com

In the case of this compound, the directing effects of the substituents must be considered:

Indole Nucleus: Inherently directs electrophiles to the C3 position.

N1-substituent (2,2-Difluoroethyl): This group is electron-withdrawing by induction, which slightly deactivates the ring system compared to an N-H indole, but it does not alter the strong preference for C3 substitution.

C6-Amine Group: The amino group is a powerful activating, ortho-, para-director. libretexts.org It strongly enhances the electron density of the benzene portion of the indole ring, particularly at the C5 and C7 positions.

The interplay of these effects leads to the following reactivity patterns:

C3 Position: Remains the most probable site for electrophilic attack due to the inherent reactivity of the indole pyrrole (B145914) ring. Reactions like Vilsmeier-Haack formylation, Mannich reactions, and halogenation with mild reagents will preferentially occur at C3. stackexchange.com

Benzene Ring Positions (C5 and C7): Under more forcing conditions, or if the C3 position is blocked, electrophilic substitution can occur on the benzene ring. The C6-amino group strongly directs incoming electrophiles to the C5 and C7 positions. The choice between C5 and C7 is often influenced by steric factors.

The table below outlines the predicted regioselectivity for common electrophilic aromatic substitution reactions.

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | NO₂⁺ | 3-Nitro, 5-Nitro, 7-Nitro |

| Halogenation | Br⁺, Cl⁺ | 3-Halo, 5-Halo, 7-Halo |

| Sulfonation | SO₃ | 3-Sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 3-Acyl |

Nucleophilic Additions and Cycloaddition Reactions of Indole

The electron-rich nature of the indole ring generally makes it unreactive towards nucleophilic addition unless the ring is activated by strong electron-withdrawing groups, which is not the case for this compound.

However, the indole nucleus can participate in cycloaddition reactions. dntb.gov.ua While less common than electrophilic substitution, indoles can act as dienophiles in inverse-electron-demand Diels-Alder reactions. dntb.gov.ua More relevant are [4+2] cycloadditions where the 2,3-double bond of the indole acts as a dienophile with various dienes. Additionally, certain indole derivatives can undergo [3+2] annulations. nih.gov The specific reactivity of this compound in such cycloadditions has not been extensively documented but would be expected to follow general patterns for N-substituted indoles.

Carbon-Hydrogen (C-H) Functionalization at Indole Positions

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, including indoles. dntb.gov.ua These reactions, often catalyzed by transition metals like palladium or rhodium, allow for the formation of new carbon-carbon or carbon-heteroatom bonds without the need for pre-functionalized starting materials. nih.gov

For the indole core, C-H functionalization can be directed to various positions:

C2 and C3 Positions: The C-H bond at the C2 position can be functionalized, often through the use of a directing group on the indole nitrogen. The C3 position can also be directly functionalized, for example, through rhodium-catalyzed reactions with diazo compounds to form indol-3-yl acetates. nih.gov

Benzene Ring Positions (C4, C5, C7): Directing groups are typically required to achieve regioselective C-H functionalization on the benzene portion of the indole ring. nih.gov For instance, a pivaloyl group attached to the C6-amine could direct palladium-catalyzed arylation to the C5 or C7 positions. Without a specific directing group, achieving high regioselectivity on the benzene ring can be challenging due to the competing reactivity of other sites. nih.gov

The regioselectivity of C-H functionalization is highly dependent on the catalyst, directing group, and reaction conditions employed.

Cascade and Domino Reactions Involving the Compound

While specific literature detailing the involvement of This compound in cascade and domino reactions is not extensively available, its chemical structure suggests significant potential for such transformations. The presence of a nucleophilic 6-amino group, a reactive indole core, and the N-difluoroethyl substituent provides multiple sites for designing sequential reactions that can rapidly build molecular complexity. Cascade and domino reactions are highly efficient synthetic strategies that combine multiple bond-forming events in a single operation without isolating intermediates, leading to the construction of complex polycyclic frameworks.

Based on the known reactivity of indole derivatives, particularly those bearing amino substituents, several plausible cascade and domino pathways can be postulated for This compound . These hypothetical pathways primarily leverage the nucleophilicity of the 6-amino group and the indole ring's susceptibility to electrophilic attack or its participation in transition-metal-catalyzed processes.

One of the most well-established cascade reactions involving indole derivatives is the Pictet-Spengler reaction. wikipedia.orgresearchgate.netnih.govacs.org In a potential variation of this reaction, the 6-amino group of This compound could initiate a cascade sequence. For instance, condensation of the 6-amino group with a suitable aldehyde or ketone bearing an additional reactive moiety could form an imine intermediate. This intermediate could then undergo an intramolecular cyclization, where a nucleophilic or electrophilic center within the newly introduced sidechain attacks the indole ring, typically at the C5 or C7 position, to forge a new ring system. The N-(2,2-difluoroethyl) group, being electron-withdrawing, might influence the nucleophilicity of the indole ring and thus affect the conditions required for such cyclizations.

Another significant area of cascade reactions involves palladium-catalyzed domino processes. acs.orgvu.nlresearchgate.netuchicago.edursc.org The 6-amino group of the title compound can serve as a synthetic handle to introduce functionalities amenable to palladium catalysis. For example, the amino group could be converted into a halide (e.g., an iodide via a Sandmeyer-type reaction) or a triflate. This functionalized indole could then be subjected to a palladium-catalyzed domino sequence, such as a Heck reaction followed by an intramolecular C-H activation or a Sonogashira coupling followed by a cyclization, to construct fused polycyclic systems. The sequence and nature of these reactions would be dictated by the choice of the coupling partner and the reaction conditions.

The table below summarizes these potential cascade and domino reactions involving This compound or its derivatives, based on established principles of indole chemistry.

| Reaction Type | Key Reagents/Conditions | Intermediate(s) | General Product Structure |

| Pictet-Spengler-type Cascade | Aldehyde/Ketone with a tethered electrophile, Acid catalyst | Iminium ion | Fused polycyclic indole |

| Palladium-Catalyzed Domino (Heck-C-H Activation) | Derivative (e.g., 6-iodo), Alkene, Pd catalyst, Ligand, Base | Organopalladium species | Fused polycyclic indole |

| Palladium-Catalyzed Domino (Sonogashira-Cyclization) | Derivative (e.g., 6-iodo), Terminal alkyne, Pd catalyst, Cu co-catalyst, Base | Alkynylated indole | Fused polycyclic indole |

These postulated pathways highlight the synthetic potential of This compound as a building block in the construction of complex heterocyclic systems through elegant and efficient cascade and domino reactions. Further experimental investigation is required to validate and optimize these synthetic routes.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete structural assignment for 1-(2,2-Difluoroethyl)-1H-indol-6-amine can be achieved.

The ¹H NMR spectrum offers a detailed map of the proton environments. The protons on the indole (B1671886) core and the difluoroethyl side chain exhibit characteristic chemical shifts and coupling patterns. The aromatic protons of the 6-aminoindole (B160974) scaffold are influenced by the electron-donating amino group. The protons of the difluoroethyl group display complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. Specifically, the methylene (B1212753) (-CH₂-) protons adjacent to the indole nitrogen are expected to appear as a triplet of doublets, while the methine proton (-CHF₂) would present as a triplet of triplets.

Table 1: Representative ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indole H-2 | 7.15 | d | 3.1 |

| Indole H-3 | 6.45 | d | 3.1 |

| Indole H-4 | 7.40 | d | 8.6 |

| Indole H-5 | 6.70 | dd | 8.6, 2.1 |

| Indole H-7 | 6.95 | d | 2.1 |

| N-CH₂- | 4.50 | td | JH-H = 7.0, JH-F = 14.5 |

| -CHF₂ | 6.30 | tt | JH-H = 7.0, JH-F = 55.5 |

| -NH₂ | 3.80 | br s | - |

Note: Data are hypothetical and representative for a typical analysis in a standard deuterated solvent.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The presence of the electronegative fluorine atoms and the nitrogen of the indole ring and amino group significantly influences the chemical shifts of the carbon atoms. The carbon of the -CHF₂ group is expected to appear as a triplet due to one-bond C-F coupling. Similarly, the methylene carbon (-CH₂-) will also exhibit splitting, appearing as a triplet due to two-bond C-F coupling.

Table 2: Representative ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| Indole C-2 | 126.5 | - |

| Indole C-3 | 101.8 | - |

| Indole C-3a | 129.5 | - |

| Indole C-4 | 121.0 | - |

| Indole C-5 | 111.5 | - |

| Indole C-6 | 142.0 | - |

| Indole C-7 | 107.0 | - |

| Indole C-7a | 136.5 | - |

| N-CH₂- | 52.0 | t |

| -CHF₂ | 115.0 | t |

Note: Data are hypothetical and representative. 't' denotes a triplet.

¹⁹F NMR is a crucial technique for the direct observation of the fluorine nuclei. For this compound, the two fluorine atoms are chemically equivalent and are expected to give rise to a single resonance. This signal will be split into a triplet by the two adjacent methylene protons. The chemical shift provides a sensitive probe of the electronic environment around the fluorine atoms.

To confirm the assignments made from one-dimensional spectra, a suite of two-dimensional NMR experiments is employed.

COSY (Correlated Spectroscopy): Establishes correlations between coupled protons, confirming the connectivity within the indole ring and the difluoroethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary carbons that lack directly attached protons, such as C-3a, C-6, and C-7a.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the elemental composition of a molecule.

HRMS is utilized to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, fluorine, and nitrogen atoms. For this compound (C₁₀H₁₀F₂N₂), the calculated monoisotopic mass is 196.0815. An experimental HRMS measurement would be expected to be in close agreement with this theoretical value, providing strong evidence for the molecular formula.

Electron-Capture Negative Ionization Mass Spectrometry (ECNI-MS) for Fluorinated Indole Derivatives

Electron-Capture Negative Ionization Mass Spectrometry (ECNI-MS) is a highly sensitive ionization technique particularly well-suited for the analysis of electrophilic compounds, such as those containing fluorine atoms. The difluoroethyl group in this compound imparts significant electron-capturing ability to the molecule, making ECNI-MS an effective method for its detection at trace levels. nih.govwikipedia.org

In a typical ECNI-MS experiment, the target molecule captures a low-energy thermal electron to form a molecular anion ([M]⁻). Due to the high electron affinity of the fluorinated substituent, this compound is expected to produce an abundant and specific molecular ion. This soft ionization technique often results in less fragmentation compared to electron ionization (EI), providing clear molecular weight information. wikipedia.org For fluorinated indole derivatives, characteristic fragment ions may also be observed, such as the loss of hydrogen fluoride (B91410) ([M-HF]⁻). nih.gov This technique's high specificity and low background noise make it advantageous for quantitative analysis in complex matrices. bohrium.com

Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry is a cornerstone for the structural elucidation of organic compounds. The fragmentation pattern of this compound provides a veritable fingerprint of its molecular structure. Under typical electron ionization (EI) conditions, the molecular ion ([M]⁺) is expected to undergo a series of fragmentation events that are characteristic of indole and amine compounds.

A plausible fragmentation pathway for this compound would likely initiate with the cleavage of the C-C bond adjacent to the indole nitrogen, a process known as alpha-cleavage, which is common for N-alkylated amines. libretexts.orglibretexts.org This would result in the loss of a difluoroethyl radical. Another significant fragmentation pathway for indoles involves the cleavage of the bonds within the heterocyclic ring.

A proposed fragmentation pathway is detailed below:

| m/z | Proposed Fragment | Description |

| 196 | [C₁₀H₁₀F₂N₂]⁺ | Molecular Ion |

| 131 | [C₈H₇N₂]⁺ | Loss of the difluoroethyl group (-CH₂CHF₂) |

| 104 | [C₇H₆N]⁺ | Subsequent loss of HCN from the m/z 131 fragment |

This fragmentation data, particularly the characteristic loss of the N-substituent, provides strong evidence for the confirmation of the compound's structure.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edulibretexts.org The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.

The primary amine (-NH₂) group on the indole ring will give rise to two distinct N-H stretching vibrations, typically in the range of 3400-3250 cm⁻¹. An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. The aromatic C-N stretching vibration will likely appear in the 1335-1250 cm⁻¹ region.

The indole ring itself will produce characteristic C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹, as well as C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The C-F bonds of the difluoroethyl group will exhibit strong stretching absorptions in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric and symmetric) | 3400 - 3250 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| N-H Bend | 1650 - 1580 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Aromatic C-N Stretch | 1335 - 1250 |

| C-F Stretch | 1100 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions of the Indole Chromophore

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a well-defined chromophore that exhibits characteristic absorption bands in the UV region. nist.gov For a substituted indole like this compound, the positions and intensities of these bands can be influenced by the nature and position of the substituents.

The UV-Vis spectrum of the parent indole molecule typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov The presence of the amino group at the 6-position is expected to cause a bathochromic (red) shift of these absorption maxima due to the extension of the conjugated π-system. The N-alkylation with the difluoroethyl group is likely to have a minor effect on the electronic transitions of the indole chromophore.

| Transition | Approximate λmax (nm) | Solvent |

| ¹Lₐ | ~280-290 | Methanol |

| ¹Lₑ | ~260-270 | Methanol |

These electronic transitions are valuable for confirming the presence of the indole chromophore and for quantitative analysis using a UV-Vis spectrophotometer.

Elemental Analysis: Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized molecule. For this compound, with the molecular formula C₁₀H₁₀F₂N₂, the theoretical elemental composition can be calculated. man.ac.ukchemaxon.comdavidson.eduma.eduillinois.edu

The experimental values obtained from elemental analysis should closely match the calculated theoretical values to confirm the elemental composition and purity of the compound.

| Element | Theoretical Mass % |

| Carbon (C) | 61.22 |

| Hydrogen (H) | 5.14 |

| Fluorine (F) | 19.37 |

| Nitrogen (N) | 14.28 |

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a chemical compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods used for this purpose.

For a compound like this compound, a reversed-phase HPLC method would be suitable for purity determination. oup.comcetjournal.itnih.gov A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation of the main compound from any impurities. Detection is typically performed using a UV detector set at one of the absorption maxima of the indole chromophore. The purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Gas chromatography could also be employed, particularly if the compound is thermally stable and sufficiently volatile. A capillary column with a polar stationary phase would be appropriate. Due to the presence of the polar amine group, derivatization might be necessary to improve peak shape and thermal stability. Flame Ionization Detection (FID) or mass spectrometry (MS) can be used for detection.

The results from these chromatographic methods provide a quantitative measure of the compound's purity, which is a critical parameter for its use in further research and applications.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT has proven to be a reliable theoretical approach for calculating the geometries and energies of molecules, making it a suitable method for studying complex organic compounds like substituted indoles. niscpr.res.in

The electronic properties of 1-(2,2-Difluoroethyl)-1H-indol-6-amine are largely determined by the indole (B1671886) scaffold, an aromatic heterocyclic system. The substituents—a 2,2-difluoroethyl group at the N1 position and an amine group at the C6 position—are expected to modulate these properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The energy and spatial distribution of these orbitals dictate how the molecule interacts with other species. For indole and its derivatives, the HOMO is typically a π-orbital distributed over the bicyclic ring system, while the LUMO is a π*-orbital. researchgate.netresearchgate.net

The presence of the electron-donating amino group at the C6 position is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing difluoroethyl group at the N1 position would likely lower the energy of the LUMO, making the molecule a better electron acceptor. The interplay of these substituent effects influences the HOMO-LUMO energy gap, which is a key determinant of the molecule's electronic absorption properties and kinetic stability. chemrxiv.orgrsc.org

Interactions involving the LUMO are particularly important in nucleophilic reactions. A lower-energy LUMO would indicate a greater propensity for the molecule to accept electrons from a nucleophile. The spatial distribution of the LUMO would pinpoint the likely sites of nucleophilic attack. In substituted indoles, the LUMO lobes are typically located on the carbon atoms of the ring system. researchgate.netresearchgate.net

Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | π* orbital |

| LUMO | -1.5 | π* orbital, primarily on the benzene (B151609) and pyrrole (B145914) rings |

| HOMO | -5.8 | π orbital, with significant contribution from the amino group |

| HOMO-1 | -6.2 | π orbital |

Note: This data is hypothetical and for illustrative purposes only.

The indole ring itself is planar, but the 2,2-difluoroethyl substituent at the N1 position introduces conformational flexibility. Rotation around the N1-C(ethyl) and C(ethyl)-C(ethyl) bonds can lead to different conformers with varying energies. Computational methods can be employed to identify the most stable conformers and the energy barriers between them. Semi-empirical methods have been used to study the conformations of various substituted indoles. derpharmachemica.com

Tautomerism is another important aspect of indole chemistry. The indole nucleus can exist in different tautomeric forms, although the 1H-indole form is generally the most stable. researchgate.net For this compound, the primary tautomeric considerations would involve the amino group at the C6 position, which could potentially exist in an imino form. DFT calculations can be used to determine the relative energies of these tautomers and the transition states connecting them, providing insight into their relative populations at equilibrium. Studies on similar systems have shown that the amino tautomer is generally more stable. researchgate.netmdpi.com

Hypothetical Relative Energies of Tautomers and Conformers

| Species | Method | Relative Energy (kcal/mol) |

| This compound (anti conformer) | DFT (B3LYP/6-31G) | 0.0 |

| This compound (gauche conformer) | DFT (B3LYP/6-31G) | 1.2 |

| 6-Imino-1-(2,2-difluoroethyl)-1,6-dihydro-indole | DFT (B3LYP/6-31G*) | 15.7 |

Note: This data is hypothetical and for illustrative purposes only.

Computational methods, particularly DFT, are valuable for predicting spectroscopic parameters such as NMR chemical shifts. researchgate.net For fluorinated compounds, ¹⁹F NMR is a powerful analytical tool due to the high sensitivity of the ¹⁹F nucleus to its local electronic environment. nih.gov

Predicting ¹⁹F NMR chemical shifts with high accuracy can be challenging, but DFT-based procedures have been developed and evaluated for this purpose. chemrxiv.orgrsc.org These methods involve calculating the magnetic shielding tensor for each nucleus and then referencing it to a standard compound. The choice of DFT functional and basis set is crucial for obtaining reliable results. nih.govnih.gov Scaling factors are often applied to the calculated shielding constants to improve agreement with experimental data. nih.govresearchgate.net

For this compound, computational prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra would be invaluable for its structural characterization. The predicted chemical shifts would aid in the assignment of experimental spectra and could help to distinguish between different isomers or conformers.

Hypothetical Predicted vs. Experimental ¹⁹F NMR Chemical Shifts

| Fluorine Environment | Calculated Shielding (ppm) | Scaled Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| -CHF₂ | 145.2 | -122.8 | -123.5 |

Note: This data is hypothetical and for illustrative purposes only. The scaled chemical shift is calculated relative to a reference compound.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and intermediates, and by calculating activation energies.

The synthesis of this compound likely involves the N-alkylation of 6-aminoindole (B160974). This reaction typically proceeds via an SN2 mechanism, where the indole nitrogen acts as a nucleophile. youtube.com Transition state theory can be applied in conjunction with computational methods to model this process.

By locating the transition state structure for the N-alkylation reaction, the activation energy can be calculated, providing a quantitative measure of the reaction rate. This allows for the comparison of different alkylating agents and reaction conditions. Computational studies can also shed light on the role of catalysts, such as copper complexes, which are often used in the N-arylation and N-alkylation of indoles. rsc.orgacs.org

Introducing the 2,2-difluoroethyl group onto the indole nitrogen can also be achieved through radical pathways. Photocatalytic methods, for example, can generate difluoroethyl radicals that can then react with the indole substrate. mdpi.com

Computational modeling can be used to investigate the mechanism of these radical reactions. This includes studying the formation of the radical species, its addition to the indole, and subsequent steps to form the final product. DFT calculations can provide information on the energies of the radical intermediates and the transition states for the radical addition and propagation steps. This can help in understanding the regioselectivity and stereoselectivity of such reactions.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies have been published specifically for this compound. MD simulations are a powerful computational method used to study the physical movements of atoms and molecules over time.

Conformational Dynamics of this compound

Without specific MD simulation data, the conformational dynamics of this compound remain unexplored. Such simulations would reveal the preferred three-dimensional arrangements of the molecule, the flexibility of the difluoroethyl side chain, and the rotational barriers around its single bonds. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Intermolecular Interactions and Solvent Effects

The nature of intermolecular interactions and the influence of different solvents on the behavior of this compound have not been investigated through molecular dynamics simulations. These studies would provide valuable information on how the molecule solvates and interacts with its environment through forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Understanding these interactions is fundamental to predicting its solubility, reactivity, and transport properties in various media.

Structure Property Relationships and Advanced Derivative Design

Impact of the N1-Difluoroethyl Group on Indole (B1671886) Ring System Properties

The introduction of a 2,2-difluoroethyl substituent at the N1 position of the indole ring profoundly modifies the electronic and physical properties of the heterocyclic system. This substitution is a key architectural feature that distinguishes the molecule's behavior from that of unsubstituted or differently substituted indoles.

Electronic Effects and Inductive Influence of Fluorine

Fluorine is the most electronegative element, and its presence in the N1-substituent exerts a powerful electron-withdrawing inductive effect (-I effect) on the indole ring. The two fluorine atoms on the terminal carbon of the ethyl group pull electron density away from the N1 atom. This reduction in electron density at the indole nitrogen has several significant consequences:

Decreased Basicity of N1: The lone pair of electrons on the indole nitrogen is less available for protonation or for participating in nucleophilic reactions, making the N1 position less basic compared to an N-alkylated indole without fluorine substituents.

Modulation of Ring Reactivity: The inductive withdrawal of electron density deactivates the indole ring system towards electrophilic aromatic substitution to some extent. While the C3 position of indole is inherently electron-rich and the primary site for electrophilic attack, the N1-difluoroethyl group tempers this reactivity. researchgate.net However, this deactivation can be beneficial in controlling selectivity in certain synthetic transformations. researchgate.net The presence of electron-withdrawing groups on the indole ring is known to lower its reactivity towards fluorination and other electrophilic additions, often requiring longer reaction times. researchgate.net

Conformational Preferences Induced by N1-Substitution

Computational analyses of similar N1-substituted indoles show that specific conformers are energetically favored to minimize steric clash. For instance, in related molecules, distinct s-cis and s-trans conformations, where the substituent is oriented over different parts of the indole ring, can have significant energy differences. nih.gov For 1-(2,2-Difluoroethyl)-1H-indol-6-amine, the difluoroethyl group will likely adopt a conformation that minimizes steric hindrance with the hydrogen atom at the C7 position of the indole ring. These conformational preferences are crucial as they can dictate the orientation of the molecule within a binding pocket, influencing intermolecular interactions. nih.gov

Hydrogen Bonding Capabilities of the Difluoromethyl Moiety

A unique feature of the difluoromethyl (CHF2) group is its capacity to act as a hydrogen bond donor. beilstein-journals.orgjst.go.jp The highly electronegative fluorine atoms polarize the C-H bond, imparting a partial positive charge on the hydrogen atom and enabling it to participate in hydrogen bonding, albeit as a weaker donor compared to conventional donors like hydroxyl (-OH) or amine (-NH) groups. beilstein-journals.orgsemanticscholar.org

This "lipophilic hydrogen bond donor" character is a valuable property in medicinal chemistry, as the group can mimic the hydrogen bonding of a hydroxyl or thiol group while increasing lipophilicity. alfa-chemistry.com The binding energy of a CF2H···O interaction has been calculated to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.org Studies have determined that the difluoromethyl group's hydrogen bond acidity is comparable to that of thiophenol or aniline. semanticscholar.orgacs.org

| Group | Typical H-Bond Acidity (A value) | Relative Strength | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | ~0.3 - 0.6 | Strong | beilstein-journals.org |

| Amide (-NH) | ~0.15 - 0.4 | Moderate to Strong | beilstein-journals.org |

| Difluoromethyl (-CF2H) | ~0.08 - 0.13 | Weak to Moderate | semanticscholar.orgacs.org |

| Thiol (-SH) | ~0.1 - 0.2 | Weak to Moderate | beilstein-journals.org |

| Methyl (-CH3) | ~0.0 | Very Weak / Non-donor | beilstein-journals.org |

Influence of the C6-Amino Functionality on Molecular Properties

Basicity and Nucleophilicity of the Amine Group

The terms basicity and nucleophilicity, while related, describe distinct chemical properties. Basicity refers to a substance's ability to accept a proton (a thermodynamic property), whereas nucleophilicity describes the rate at which a substance attacks an electrophilic atom (a kinetic property). masterorganicchemistry.comreddit.com The C6-amino group in this compound possesses a lone pair of electrons on the nitrogen atom, making it both a Brønsted base and a nucleophile. masterorganicchemistry.com

Basicity: The amino group can be protonated by an acid to form an ammonium (B1175870) salt. The strength of its basicity is influenced by the electronic effects of the rest of the molecule. The electron-donating resonance effect from the indole ring enhances the basicity of the exocyclic amine, while the inductive effect of the N1-difluoroethyl group has a minor, distant deactivating effect.

Nucleophilicity: As a nucleophile, the C6-amino group can react with various electrophiles to form new covalent bonds. Its effectiveness as a nucleophile is determined by factors such as steric hindrance around the nitrogen atom and the solvent environment. youtube.com In general, primary amines are considered good nucleophiles.

| Property | Description | Governing Factor | Reactivity Focus |

|---|---|---|---|

| Basicity | Ability to donate a lone pair to a proton (H+). | Thermodynamic (Equilibrium Position) | Acid-Base Reactions |

| Nucleophilicity | Rate of attack on an electrophilic atom (e.g., carbon). | Kinetic (Reaction Rate) | Substitution Reactions |

Resonance Effects on Indole Core Reactivity

The C6-amino group is a strong activating group due to its ability to donate its lone pair of electrons into the indole's π-system through resonance (+R effect). This donation significantly increases the electron density of the aromatic core, making it more susceptible to electrophilic aromatic substitution than the parent indole.

The resonance effect of the C6-amino group preferentially increases the electron density at the C5 and C7 positions of the indole ring. This makes these positions the most likely sites for electrophilic attack, directing the regiochemical outcome of reactions such as halogenation, nitration, and Friedel-Crafts alkylation. While the C3 position is generally the most nucleophilic site in indoles, the powerful activation by the C6-amino group can make reactions at other positions, particularly C5 and C7, competitive or even dominant, depending on the specific reaction conditions. This modulation of reactivity is a key consideration in the design of synthetic routes for advanced derivatives.

Strategies for Targeted Derivatization and Scaffold Modification

The strategic modification of this compound is crucial for exploring its chemical space. Targeted derivatization allows for the fine-tuning of its physicochemical properties through precise chemical reactions.

The functionalization of the this compound scaffold is governed by the directing effects of its inherent substituents: the 6-amino group and the N1-difluoroethyl group. The interplay of these groups dictates the chemo-, regio-, and stereoselectivity of subsequent reactions.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. The primary sites for reaction on the molecule are the 6-amino group and the indole ring itself. Reactions such as acylation or alkylation could selectively target the more nucleophilic amino group under controlled conditions. Conversely, reactions targeting the indole ring, like electrophilic substitution, can be directed away from the amino group by using appropriate protecting groups or by leveraging the specific reactivity of the indole nucleus.

Regioselectivity : The indole ring is an electron-rich system, and its reactivity towards electrophiles is significantly influenced by substituents. The 6-amino group is a strong electron-donating group, which activates the benzene (B151609) portion of the indole ring for electrophilic aromatic substitution. This activating effect would primarily direct incoming electrophiles to the C5 and C7 positions. However, the N1-(2,2-difluoroethyl) group may exert steric hindrance at the C7 position. The C3 position, typically the most nucleophilic site in unsubstituted indoles, remains a potential site for functionalization, although its reactivity is modulated by the electronic effects of the N1 and C6 substituents. researchgate.net For instance, Friedel-Crafts alkylations on indole scaffolds are fundamental transformations for creating new carbon-carbon bonds, and the selectivity is highly dependent on the catalyst and substituents present. acs.org

Stereoselectivity : The introduction of new chiral centers can be achieved through stereoselective reactions. While the parent molecule is achiral, reactions at positions C2 or C3, or on a substituent introduced at these positions, can generate stereoisomers. For example, asymmetric organocatalytic reactions, such as the Mannich reaction, have been used to synthesize chiral isoindolinone derivatives, demonstrating a pathway to control stereochemistry in related heterocyclic systems. mdpi.com The development of enantioselective Friedel-Crafts alkylations of indoles provides a powerful method for constructing functionalized indoles with high enantioselectivities. acs.org

The following table summarizes predictable regioselective outcomes for common indole functionalization reactions when applied to this specific scaffold.

| Reaction Type | Primary Reactive Site(s) | Directing Influence | Potential Products |

| Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) | C5, C7 | The 6-amino group strongly activates these positions. | 5- and 7-substituted derivatives. |

| Friedel-Crafts Acylation/Alkylation | C3, C5, C7 | C3 is electronically favored; C5/C7 are activated by the 6-NH2 group. | C3- or C5/C7-acylated/alkylated products, depending on conditions. |

| N-Functionalization of Amino Group (e.g., Acylation, Sulfonylation) | 6-Amino Group | High nucleophilicity of the primary amine. | N-acyl or N-sulfonyl derivatives at the 6-position. |

| C-H Functionalization | C2, C3 | The inherent reactivity of the indole pyrrole (B145914) ring. | Direct introduction of functional groups at C2 or C3. |

From a chemical design perspective, bioisosteric replacement involves substituting parts of a molecule with other atoms or groups that have similar physicochemical properties (e.g., size, shape, electronic distribution), leading to new analogues with potentially different chemical characteristics. estranky.sk This strategy can be applied to this compound to generate a library of related compounds.

Indole Core Replacements : The indole scaffold itself can be replaced with other bicyclic heteroaromatics. nih.govmdpi.com These replacements can alter the core electronic and steric properties of the molecule.

Azaindoles : Replacing a CH group in the benzene ring with a nitrogen atom creates an azaindole. For example, a 7-azaindole analogue would have altered hydrogen bonding capabilities and dipole moment.

Indazoles and Benzimidazoles : These isomers of indole present a different arrangement of heteroatoms, which significantly changes the geometry and electronic distribution. nih.gov

Functional Group Replacements :

The 6-amino group could be replaced with other classical monovalent bioisosteres like a hydroxyl (-OH) or thiol (-SH) group. estranky.sk These changes would primarily affect the molecule's hydrogen bonding capacity and acidity/basicity.

The N-(2,2-difluoroethyl) group can be modified. The fluorine atoms could be replaced with hydrogen to yield an N-ethyl group, removing the strong inductive electron-withdrawing effect. Alternatively, other fluoroalkyl groups (e.g., -CH2CF3, -CHF2) could be used to modulate the electronic properties and lipophilicity.

The table below illustrates potential bioisosteric replacements and their predicted impact on the molecule's chemical properties.

| Original Group | Bioisosteric Replacement | Rationale / Predicted Chemical Impact |

| Indole Nucleus | Indazole, Benzimidazole | Alters heterocyclic ring electronics, H-bonding pattern, and geometry. nih.gov |

| 6-Amino (-NH2) | Hydroxyl (-OH), Thiol (-SH) | Changes from H-bond donor/weak base to H-bond donor/acidic group. estranky.sk |

| 2,2-Difluoroethyl (-CH2CHF2) | Ethyl (-CH2CH3) | Removes strong inductive electron withdrawal by fluorine atoms. |

| 2,2-Difluoroethyl (-CH2CHF2) | 2,2,2-Trifluoroethyl (-CH2CF3) | Increases the electron-withdrawing nature and lipophilicity. |

Scaffold hopping and molecular hybridization are advanced design strategies to create novel chemical entities by either replacing the core structure or combining it with other chemical motifs. mdpi.comijrpr.com

Scaffold Hopping : This strategy involves replacing the central indole core with a structurally different scaffold while retaining the spatial arrangement of key functional groups. For this compound, one could "hop" from the indole scaffold to an indazole or benzimidazole core. nih.gov This generates a new chemotype that maintains the relative positions of the N1-substituent and the 6-amino group analogue, but with a completely different heterocyclic system, thus altering properties like solubility, stability, and synthetic accessibility. nih.gov

Molecular Hybridization : This principle involves covalently linking the this compound scaffold with another distinct chemical structure. This can be achieved by functionalizing the 6-amino group or an available position on the indole ring (e.g., C3 or C7). For example, the amino group could be used as a handle to form an amide or urea linkage with another heterocyclic system, such as a coumarin, thiazolidinedione, or triazole. mdpi.com Such hybrid molecules integrate the structural features of both parent fragments, leading to compounds with novel topologies and potentially unique chemical reactivity.

Correlation of Structural Features with Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are a direct consequence of its constituent parts: the indole nucleus, the N-difluoroethyl substituent, and the 6-amino group. The introduction of fluorine is a known strategy to influence the properties of organic molecules. rsc.org

Indole Nucleus : As an aromatic, electron-rich heterocycle, the indole core is predisposed to electrophilic substitution, particularly at the C3 position. It is also susceptible to oxidation, especially under acidic conditions.

6-Amino Group : This is a strong electron-donating group (+M effect), which significantly increases the electron density of the aromatic system, particularly at the ortho (C5, C7) and para (C3, relative to the benzene ring fusion) positions. This activating effect strongly promotes electrophilic aromatic substitution and counteracts the deactivating inductive effect of the N-difluoroethyl group. The amino group also imparts basic properties to the molecule, allowing for salt formation with acids.

The following table summarizes the influence of each structural feature on the molecule's chemical properties.

| Structural Feature | Electronic Effect | Impact on Reactivity | Impact on Stability |

| Indole Core | Electron-rich aromatic system | Prone to electrophilic substitution (especially at C3). | Susceptible to oxidation. |

| N-(2,2-Difluoroethyl) Group | Strong inductive electron withdrawal (-I) | Deactivates the pyrrole ring, making N1 non-basic. Modulates overall ring reactivity. | C-F bonds enhance thermal and metabolic stability. dntb.gov.uaresearchgate.net |

| 6-Amino Group | Strong resonance electron donation (+M) | Strongly activates the ring for electrophilic substitution (at C5, C7). Imparts basicity. | Can be a site for oxidative degradation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.